molecular formula C16H25N3O7S B7887637 Ampicillin (trihydrate)

Ampicillin (trihydrate)

Cat. No.: B7887637
M. Wt: 403.5 g/mol
InChI Key: RXDALBZNGVATNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ampicillin (trihydrate) involves several steps, starting with the preparation of 6-aminopenicillanic acid, which is then acylated with D-phenylglycine methyl ester hydrochloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or diethylamine in a solvent like dichloromethane . The process can be summarized as follows:

    Preparation of 6-aminopenicillanic acid: This is obtained from penicillin G through hydrolysis.

    Acylation: 6-aminopenicillanic acid is acylated with D-phenylglycine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Purification: The resulting product is purified through crystallization to obtain Ampicillin (trihydrate).

Industrial production methods often involve enzymatic synthesis to avoid complex reactions and purification problems associated with chemical methods. Enzymatic synthesis is highly selective and involves the catalytic condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester hydrochloride .

Chemical Reactions Analysis

Ampicillin (trihydrate) undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous solutions, Ampicillin (trihydrate) can hydrolyze to form penicilloic acid.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: Ampicillin (trihydrate) can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include penicilloic acid and various substituted derivatives of Ampicillin .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Treatment
Ampicillin trihydrate is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. It is effective against a range of infections, including:

  • Respiratory Tract Infections : Effective in treating pneumonia and bronchitis.
  • Urinary Tract Infections : Commonly prescribed for cystitis and pyelonephritis.
  • Gastrointestinal Infections : Used for treating infections such as Salmonellosis and Shigellosis.
  • Sexually Transmitted Infections : Effective against gonorrhea.

Case Study: Efficacy Against Salmonella
A study demonstrated that ampicillin trihydrate, when formulated with Aluminium-Magnesium Silicate (AMS), significantly enhanced antibacterial activity against Salmonella gallinarum. The combination achieved a clearance rate of up to 97.8% at a dosage of 7.5 mg/kg, suggesting that AMS stabilizes the antibiotic, prolonging its efficacy and reducing the risk of antibiotic resistance .

Toxicological Studies

Carcinogenicity Assessments
Long-term studies on the toxicity of ampicillin trihydrate have been conducted on laboratory animals to assess potential carcinogenic effects. For instance, Fischer 344/N rats and B6C3F1 mice were administered varying doses over extended periods:

  • Mice Studies : Increased incidence of benign lung tumors was noted at high doses (3000 mg/kg) but no significant increase in overall survival rates was observed .
  • Rat Studies : A dose-related increase in mononuclear-cell leukemia was observed in male rats, indicating potential risks associated with long-term exposure .

Stability Studies

Formulation Stability
Research has shown that ampicillin trihydrate exhibits low stability in aqueous solutions and acidic environments, leading to degradation and reduced bioavailability. Efforts have been made to improve its stability through formulation adjustments:

  • Suspension Formulations : Studies indicate that dry suspensions are more stable than liquid forms, reducing the risk of degradation during storage .
  • pH Stability : Adjustments in pH levels have been explored to enhance the stability of ampicillin in solution, aiming to minimize side effects and ensure consistent therapeutic efficacy .

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) has been employed extensively to analyze the concentration of ampicillin in various formulations. This method allows for precise monitoring of drug stability over time and under different conditions, ensuring quality control in pharmaceutical applications .

Research Insights

Recent studies have utilized advanced computational methods to analyze the molecular structure and interactions of ampicillin trihydrate:

  • Quantum Chemical Calculations : DFT (Density Functional Theory) calculations have provided insights into the molecular geometry and bonding characteristics of ampicillin, aiding in understanding its reactivity and interaction with other compounds .
  • Nonlinear Optical Properties : Investigations into the nonlinear optical properties suggest potential applications beyond conventional antibacterial uses, possibly in photonics .

Summary Table

Application AreaSpecific Use CasesKey Findings
Antibacterial TreatmentRespiratory, urinary, gastrointestinal infectionsEffective against a wide range of bacteria
Toxicological StudiesLong-term exposure studies on rats/micePotential carcinogenic effects noted
Stability StudiesFormulation adjustments for improved stabilityDry suspensions preferred for better stability
Analytical MethodsHPLC for concentration analysisEnsures quality control in pharmaceutical products
Research InsightsComputational analysis of molecular propertiesInsights into reactivity and potential applications

Mechanism of Action

Ampicillin (trihydrate) exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This disruption weakens the bacterial cell wall, leading to cell lysis and bacterial death .

Comparison with Similar Compounds

Ampicillin (trihydrate) is often compared with other β-lactam antibiotics, such as Amoxicillin (trihydrate). Both compounds share a similar mechanism of action and are effective against a wide range of bacterial infections. Amoxicillin has a hydroxyl group on the phenyl ring, which increases its bioavailability and makes it more effective against certain types of bacteria .

Similar Compounds

    Amoxicillin (trihydrate): Similar structure but with a hydroxyl group on the phenyl ring.

    Penicillin G: The parent compound from which Ampicillin is derived.

    Cloxacillin: A β-lactam antibiotic with a similar mechanism of action but with a different side chain that provides resistance to β-lactamase enzymes.

Ampicillin (trihydrate) stands out due to its broad-spectrum activity and its ability to be used in a variety of clinical and research applications.

Biological Activity

Ampicillin trihydrate, a member of the β-lactam antibiotic family, is widely used for its antibacterial properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.

Ampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the integrity of the cell wall, leading to cell lysis and death. The specific interaction can be summarized as follows:

  • Step 1: Binding to PBPs.
  • Step 2: Inhibition of peptidoglycan synthesis, resulting in weakened cell walls.

This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria, including strains of Staphylococcus and Streptococcus, as well as enteric pathogens like Shigella and Salmonella .

2. Pharmacokinetics

The pharmacokinetic profile of ampicillin trihydrate reveals rapid absorption and elimination characteristics. A comparative study indicated that oral administration leads to varying serum concentrations among different formulations:

Formulation Cmax (µg/mL) AUC (µg × h/mL) Urinary Recovery (%)
Ampicillin Trihydrate0.86 ± 0.211.80 ± 0.0123.0
AmoxicillinHighestLargestHighest
PivampicillinSignificantHigher than ampicillin trihydrateN/A

The half-life of ampicillin varies based on the route of administration, with intravenous administration showing a biphasic elimination pattern: approximately 1.18 minutes for the initial phase and 23.20 minutes for the terminal phase .

3. Spectrum of Activity

Ampicillin is effective against a broad spectrum of bacteria:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria: Escherichia coli, Salmonella spp., Shigella spp.
  • Notable resistance: Some strains of vancomycin-resistant Enterococcus (VRE) have shown susceptibility to ampicillin .

4. Clinical Applications

Ampicillin trihydrate is utilized in various clinical settings:

  • Infections: Treatment of respiratory tract infections, urinary tract infections, and meningitis.
  • Prophylaxis: Used in surgical prophylaxis to prevent infections in high-risk patients .
  • Laboratory Use: Commonly employed as a selective agent in molecular biology for plasmid selection .

5. Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of ampicillin trihydrate:

  • A study involving 13 subjects compared the pharmacokinetics of ampicillin trihydrate with other formulations, demonstrating its comparable efficacy but lower maximum serum levels compared to amoxicillin .
  • Research on its stability indicated that ampicillin remains stable under specific conditions (25 °C at 43% and 81% relative humidity for six weeks) with minimal degradation observed .

6. Safety and Toxicology

Toxicological studies have shown that while ampicillin is generally well-tolerated, there are notable side effects at high doses:

  • Clinical signs such as diarrhea and excessive salivation were observed in animal studies at elevated dosages.
  • Long-term studies did not indicate significant carcinogenic risks but noted a slight increase in benign tumors in female mice at high doses .

Properties

IUPAC Name

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDALBZNGVATNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.